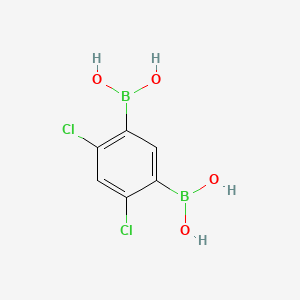

(4,6-Dichloro-1,3-phenylene)diboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-borono-2,4-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6B2Cl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,11-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEOXNHPRQXRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6B2Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675083 | |

| Record name | (4,6-Dichloro-1,3-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-65-0 | |

| Record name | Boronic acid, B,B′-(4,6-dichloro-1,3-phenylene)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,6-Dichloro-1,3-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4,6-Dichloro-1,3-phenylene)diboronic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

(4,6-Dichloro-1,3-phenylene)diboronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry. Its structure, featuring a dichlorinated phenyl ring flanked by two boronic acid functional groups, makes it a versatile reagent for the construction of complex molecular architectures. The presence of two reactive sites allows for the formation of two carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of macrocycles, polymers, and extended aromatic systems. The chlorine substituents on the aromatic ring also provide handles for further functionalization or can be used to modulate the electronic properties and solubility of the final products. This guide provides a comprehensive overview of the structure, properties, safety, and synthetic applications of this important chemical intermediate.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and handling.

Chemical Structure:

The molecule consists of a benzene ring substituted with two chlorine atoms at positions 4 and 6, and two boronic acid [-B(OH)₂] groups at positions 1 and 3.

An In-Depth Technical Guide to the Synthesis of (4,6-Dichloro-1,3-phenylene)diboronic Acid

Foreword: The Strategic Importance of (4,6-Dichloro-1,3-phenylene)diboronic Acid

This compound, a bespoke building block in modern medicinal chemistry and materials science, offers a unique scaffold for the construction of complex molecular architectures. Its symmetrically substituted dichlorinated core, flanked by two reactive boronic acid moieties, provides a versatile platform for the synthesis of novel organic compounds, including PROTACs (Proteolysis Targeting Chimeras) and advanced organic materials. This guide provides a comprehensive overview of the synthetic strategies for this valuable compound, with a focus on the state-of-the-art iridium-catalyzed C-H borylation, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity

| Compound Name | This compound |

| CAS Number | 1150114-65-0[1] |

| Molecular Formula | C₆H₆B₂Cl₂O₄[1] |

| Molecular Weight | 234.6 g/mol [1] |

| IUPAC Name | (5-borono-2,4-dichlorophenyl)boronic acid[1] |

Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be approached through several modern synthetic methodologies. The most prominent and efficient of these is the direct C-H borylation of a suitable polychlorinated benzene precursor. This approach is favored for its atom economy and ability to functionalize otherwise inert C-H bonds.

The Precursor of Choice: 1,3,5-Trichlorobenzene

The logical and commercially available starting material for the synthesis of this compound is 1,3,5-trichlorobenzene. The challenge lies in the selective activation and borylation of two specific C-H bonds on the aromatic ring, leaving one chlorine atom untouched.

Core Synthesis: Iridium-Catalyzed C-H Diborylation

The iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic C-H bonds.[2] This methodology offers high regioselectivity, which is crucial for the synthesis of specifically substituted arylboronic acids.

Mechanism of Iridium-Catalyzed C-H Borylation

The catalytic cycle of iridium-catalyzed C-H borylation is a well-studied process.[3] It generally involves an iridium(III) tris(boryl) complex as the active catalyst. The key steps are:

-

Oxidative Addition: The aromatic C-H bond of the substrate undergoes oxidative addition to the iridium center, forming an iridium(V) intermediate.

-

Reductive Elimination: This is followed by reductive elimination of the corresponding arylboronic ester, regenerating the active iridium(III) catalyst.

The choice of ligand on the iridium catalyst plays a critical role in influencing the reactivity and regioselectivity of the borylation reaction. Bipyridine-based ligands are commonly employed and have been shown to be effective in a wide range of C-H borylation reactions.

Diagram of the Iridium-Catalyzed C-H Borylation Catalytic Cycle

Caption: Catalytic cycle of Iridium-catalyzed C-H borylation.

Experimental Protocol: Synthesis of (4,6-Dichloro-1,3-phenylene)bis(pinacolato)diboron

Starting Material: 1,3,5-Trichlorobenzene

Key Reagents:

-

Bis(pinacolato)diboron (B₂pin₂)[4]

-

[Ir(OMe)(COD)]₂ (1,5-Cyclooctadiene)(methoxy)iridium(I) Dimer)[4]

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)[4]

Stoichiometry for Diborylation (Proposed):

| Reagent | Molar Equivalents |

| 1,3,5-Trichlorobenzene | 1.0 |

| Bis(pinacolato)diboron | 2.2 - 2.5 |

| [Ir(OMe)(COD)]₂ | 0.015 - 0.03 |

| dtbpy | 0.03 - 0.06 |

Step-by-Step Methodology:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[5] All glassware should be oven-dried prior to use.

-

Catalyst Preparation: In a reaction vessel, combine [Ir(OMe)(COD)]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine in the chosen anhydrous solvent. Stir the mixture at room temperature for approximately 10-15 minutes to allow for the formation of the active catalyst.

-

Addition of Reagents: To the catalyst solution, add bis(pinacolato)diboron followed by 1,3,5-trichlorobenzene.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. The reaction progress should be monitored by a suitable analytical technique such as GC-MS or ¹H NMR.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the addition of water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, (4,6-dichloro-1,3-phenylene)bis(pinacolato)diboron, can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TCI Practical Example: Hartwig-Miyaura C-H Borylation Using an Iridium Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. escholarship.org [escholarship.org]

CAS number 1150114-65-0 properties and uses

An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor

Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive technical overview of Lorlatinib (PF-06463922), focusing on its properties, mechanism of action, and applications in oncology research.

Clarification on CAS Number 1150114-65-0

Initial searches for CAS number 1150114-65-0 identify the compound as (4,6-Dichloro-1,3-phenylene)diboronic acid. However, given the request for an in-depth technical guide focused on a compound with applications in drug development and signaling pathways, it is highly probable that the intended subject is Lorlatinib (PF-06463922) , a potent ALK/ROS1 inhibitor. The correct CAS number for Lorlatinib is 1454846-35-5 .[1][2][3] This guide will focus on Lorlatinib.

Introduction to Lorlatinib

Lorlatinib (PF-06463922) is a third-generation, orally active, and brain-penetrant tyrosine kinase inhibitor (TKI).[1][4] Developed by Pfizer, it is a potent, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[4][5] A key feature of Lorlatinib is its macrocyclic chemical structure, which was specifically designed to be cell-permeable, penetrate the blood-brain barrier, and overcome a wide spectrum of resistance mutations that arise during treatment with first- and second-generation ALK inhibitors.[1][4][6] It has demonstrated significant clinical activity in patients with advanced ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC), including those with brain metastases.[4][7][8]

Physicochemical Properties

A clear understanding of Lorlatinib's physical and chemical properties is essential for its application in research and formulation development.

| Property | Value | Reference |

| CAS Number | 1454846-35-5 | [1][2][3] |

| Molecular Formula | C₂₁H₁₉FN₆O₂ | [1][2][9] |

| Molecular Weight | 406.41 g/mol | [1][2] |

| IUPAC Name | (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][10]-benzoxadiazacyclotetradecine-3-carbonitrile | |

| Appearance | Solid | [2] |

| Solubility | Insoluble in H₂O; ≥20.3 mg/mL in DMSO; ≥5.85 mg/mL in EtOH | [2] |

| Storage | Store at -20°C | [2] |

Pharmacology and Mechanism of Action

Lorlatinib functions as a highly potent and selective inhibitor of ALK and ROS1 receptor tyrosine kinases.[4]

Target Inhibition

Chromosomal rearrangements involving the ALK or ROS1 genes can lead to the formation of fusion proteins with constitutively active kinase domains. These oncogenic fusion proteins drive tumor cell proliferation and survival by activating downstream signaling pathways. Lorlatinib competitively binds to the ATP-binding pocket of ALK and ROS1, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][6]

Signaling Pathway Inhibition

By inhibiting ALK and ROS1, Lorlatinib effectively blocks key downstream signaling pathways crucial for cancer cell growth and survival, including:

-

PI3K/AKT/mTOR pathway: Regulates cell growth, proliferation, and survival.

-

RAS/RAF/MEK/ERK (MAPK) pathway: Controls cell proliferation and differentiation.

-

JAK/STAT pathway: Involved in cell growth, survival, and immune response.

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK- or ROS1-driven tumor cells.[1]

Caption: Lorlatinib inhibits the ALK/ROS1 signaling pathway.

Potency and Selectivity

Lorlatinib exhibits sub-nanomolar inhibitory activity against wild-type ALK and ROS1, as well as a broad range of clinically relevant mutants.

| Target | Ki (Inhibition Constant) | IC₅₀ (Cell Proliferation) | Reference |

| ROS1 (wild-type) | <0.025 nM | - | [1][11] |

| ALK (wild-type) | <0.07 nM | - | [1][11] |

| ALK L1196M | 0.7 nM | - | [1][11] |

| ROS1 G2032R | 12 nM | - | [11] |

| ROS1 L2026M | 0.1 nM | - | [11] |

| HCC78 cells (SLC34A2-ROS1) | - | 1.3 nM | [2][11] |

| BaF3 cells (CD74-ROS1) | - | 0.6 nM | [2][11] |

Applications in Research and Drug Development

Lorlatinib is a critical tool for studying ALK/ROS1-driven cancers and developing strategies to overcome therapeutic resistance.

Overcoming Resistance to Previous-Generation TKIs

Acquired resistance to first-generation (crizotinib) and second-generation (ceritinib, alectinib, brigatinib) ALK inhibitors is a major clinical challenge.[12] Resistance often arises from secondary mutations within the ALK kinase domain, with the G1202R solvent front mutation being a common mechanism that confers broad resistance.[12] Lorlatinib was specifically designed to be effective against a wide array of these resistance mutations, including G1202R in ALK and its analogous mutation G2032R in ROS1.[4][12]

However, resistance to Lorlatinib can also develop, through mechanisms such as compound ALK mutations (e.g., C1156Y and L1198F) or activation of bypass signaling pathways like NRG1/HER3.[13][14][15] Interestingly, the L1198F mutation, which confers resistance to Lorlatinib, can paradoxically resensitize cells to crizotinib.[14][15][16]

Central Nervous System (CNS) Penetrance

The brain is a frequent site of metastasis in ALK-positive NSCLC, and many TKIs have poor penetration of the blood-brain barrier.[6] Lorlatinib was engineered for enhanced CNS penetration, allowing it to effectively target and induce regression of brain metastases.[2][6][17] This makes it a valuable agent for both treating and preventing CNS progression of the disease.

Clinical Development

Lorlatinib has undergone extensive clinical evaluation. The Phase 3 CROWN trial (NCT03052608) compared Lorlatinib to crizotinib in the first-line treatment of advanced ALK-positive NSCLC.[18][19] The study demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients treated with Lorlatinib.[19] Lorlatinib is also being investigated in various other clinical trials for different patient populations and in combination with other agents.[7][20]

Experimental Protocols

In Vitro Cell Proliferation Assay (e.g., CCK-8 or CellTiter-Glo)

This protocol outlines a general method to assess the inhibitory effect of Lorlatinib on the proliferation of ALK- or ROS1-positive cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCC78, BaF3-CD74-ROS1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of Lorlatinib in DMSO (e.g., 10 mM). Create a serial dilution series of Lorlatinib in a culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the wells and add the medium containing the various concentrations of Lorlatinib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5]

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the logarithm of Lorlatinib concentration. Use a four-parameter logistic regression to calculate the IC₅₀ value.[5]

Caption: Workflow for an in vitro cell proliferation assay.

Western Blotting for Pathway Analysis

This protocol is used to determine if Lorlatinib inhibits the phosphorylation of ALK/ROS1 and downstream signaling proteins like AKT and ERK.

Methodology:

-

Cell Treatment: Culture ALK/ROS1-positive cells and treat them with varying concentrations of Lorlatinib for a defined period (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ALK/ROS1 (p-ALK/p-ROS1), total ALK/ROS1, p-AKT, total AKT, p-ERK, and total ERK. A loading control like β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Safety and Toxicology

Nonclinical and clinical studies have established the safety profile of Lorlatinib.

-

Common Adverse Events: The most frequently reported adverse events include hypercholesterolemia, hypertriglyceridemia, edema, peripheral neuropathy, and central nervous system (CNS) effects (such as cognitive and mood effects).[21][22][23]

-

Management: Most adverse events are mild to moderate and can be managed with dose modifications or standard medical therapy.[21] Permanent discontinuation due to treatment-related adverse events is relatively low.[21][24]

-

Drug Interactions: Lorlatinib is primarily metabolized by CYP3A4.[24] Concomitant use with strong CYP3A inducers or inhibitors can alter its plasma concentration and should be avoided.[4][18][23]

-

Genotoxicity: Lorlatinib was not mutagenic in an in vitro bacterial reverse mutation (Ames) assay but was found to be aneugenic in an in vitro assay and positive for micronuclei formation in vivo in rats.[10]

Conclusion

Lorlatinib (PF-06463922) represents a significant advancement in the treatment of ALK- and ROS1-positive NSCLC. Its potent inhibitory activity, ability to overcome a wide range of resistance mutations, and excellent CNS penetration make it a cornerstone of therapy in this setting. For the research community, Lorlatinib serves as a powerful tool to investigate the mechanisms of TKI resistance and to develop next-generation therapeutic strategies for oncogene-driven cancers.

References

- 1. medkoo.com [medkoo.com]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Loratinib (PF-06463922; Lorlatinib; lorbrena) | ALK inhibitor | ROS1 inhibitor | ALK/ROS1 dual inhibitor | CAS 1454846-35-5 | Buy Loratinib (PF-06463922; Lorlatinib; lorbrena) from Supplier InvivoChem [invivochem.com]

- 6. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Next-Generation ALK/ROS1 Inhibitor Lorlatinib Shows Strong, Durable Responses in Advanced NSCLC [theoncologynurse.com]

- 9. Lorlatinib (PF-06463922) | C21H19FN6O2 | CID 78162481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pfizermedical.com [pfizermedical.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pan‐HER inhibitors overcome lorlatinib resistance caused by NRG1/HER3 activation in ALK ‐rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resensitization to Crizotinib by the Lorlatinib ALK Resistance Mutation L1198F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mutation in ALK-rearranged lung cancer confers resistance to lorlatinib, restores sensitivity to crizotinib | MDedge [mdedge.com]

- 16. Resensitization to Crizotinib by the Lorlatinib ALK Resistance Mutation L1198F. | Semantic Scholar [semanticscholar.org]

- 17. lorbrena.com [lorbrena.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Results from Phase 3 CROWN Trial of Pfizer’s LORBRENA® (lorlatinib) in Previously Untreated ALK-Positive Lung Cancer Published in the New England Journal of Medicine | Pfizer [pfizer.com]

- 20. Facebook [cancer.gov]

- 21. Clinical Management of Adverse Events Associated with Lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Post-marketing safety of lorlatinib: a real-world study based on the FDA adverse event reporting system [frontiersin.org]

- 23. Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Long-Term Safety and Management of Adverse Events Associated With Lorlatinib in ALK-Positive Metastatic NSCLC: A Fictional Case Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (4,6-Dichloro-1,3-phenylene)diboronic Acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic methodologies for the characterization of (4,6-Dichloro-1,3-phenylene)diboronic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize arylboronic acids in their synthetic and analytical workflows. The guide synthesizes established analytical principles with practical insights to ensure robust and reliable characterization of this specific difunctional organoboron compound.

Introduction to this compound

This compound is a bifunctional organoboron compound with significant potential in organic synthesis, materials science, and medicinal chemistry. Its two boronic acid moieties, positioned on a dichlorinated benzene ring, offer versatile reactivity for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. The chlorine substituents modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of its derivatives. Accurate and comprehensive characterization of this building block is paramount to ensure the integrity and success of subsequent applications. This guide details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is anticipated to be simple yet informative. The aromatic region will feature two distinct signals corresponding to the two non-equivalent protons on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.2 | Singlet | - |

| H-5 | 7.4 - 7.7 | Singlet | - |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | - |

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ or Methanol-d₄ are often preferred for their ability to dissolve polar boronic acids and to exchange with the acidic protons of the boronic acid groups, which can sometimes sharpen the aromatic signals. The broadness of the B(OH)₂ signal is a characteristic feature due to quadrupolar relaxation of the boron nucleus and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum will provide insight into the carbon environment of the molecule. Due to the quadrupolar nature of the boron nucleus, the carbon atoms directly attached to boron (C-1 and C-3) may exhibit broad signals or may not be observed at all.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-3 | 130 - 135 (potentially broad or unobserved) |

| C-2 | 135 - 140 |

| C-4, C-6 | 132 - 137 |

| C-5 | 128 - 132 |

Expertise in Interpretation: The prediction of chemical shifts is based on the analysis of similar chlorinated phenylboronic acids.[1] The electron-withdrawing effects of the chlorine atoms and the boronic acid groups will deshield the aromatic carbons, shifting them downfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.

Caption: Standard workflow for NMR analysis of arylboronic acids.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. However, the analysis of boronic acids by MS can be challenging due to their propensity to undergo dehydration to form cyclic boroxines (trimers).[2]

Ionization Techniques and Expected Observations

Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for polar molecules like boronic acids.

Table 3: Predicted Mass Spectrometry Data (ESI)

| Ion | Predicted m/z | Notes |

| [M-H]⁻ | 232.97 | Deprotonated molecule (negative ion mode) |

| [M+Na]⁺ | 256.96 | Sodium adduct (positive ion mode) |

| [M+H]⁺ | 234.98 | Protonated molecule (positive ion mode, less common) |

| [3M-3H₂O-H]⁻ | 660.9 | Deprotonated boroxine trimer (negative ion mode) |

Trustworthiness of Data: The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature in the mass spectrum, providing confidence in the identification of chlorine-containing fragments. The presence of two chlorine atoms will result in a distinctive M, M+2, and M+4 pattern.

Experimental Protocol for ESI-MS

Caption: General workflow for ESI-MS analysis of boronic acids.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands will be associated with the O-H, B-O, and C-Cl bonds, as well as the aromatic ring.

Predicted FTIR Absorption Bands

Table 4: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 3600 | O-H stretch (boronic acid) | Broad, Strong |

| 1590 - 1610 | C=C stretch (aromatic) | Medium |

| 1350 - 1410 | B-O stretch | Strong |

| 1000 - 1100 | C-Cl stretch | Strong |

| 650 - 850 | C-H bend (aromatic) | Medium-Strong |

Authoritative Grounding: The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups in the solid state.[3] The strong B-O stretching vibration is a hallmark of boronic acids.[4]

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach to unambiguously confirm its structure and purity. This guide provides the expected spectroscopic data based on the analysis of analogous compounds and outlines robust experimental protocols for NMR, MS, and FTIR analysis. Adherence to these methodologies will ensure high-quality, reliable data for researchers and professionals working with this versatile chemical building block.

References

A Technical Guide to Commercial (4,6-Dichloro-1,3-phenylene)diboronic Acid: Purity, Specifications, and Analysis

Introduction

(4,6-Dichloro-1,3-phenylene)diboronic acid, a key building block in contemporary drug discovery and materials science, is increasingly utilized for its role in constructing complex molecular architectures, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other novel therapeutics.[1] The precise control over the purity and impurity profile of this reagent is paramount, as even minor contaminants can significantly impact the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the typical purity, specifications, and analytical methodologies for the quality control of commercial this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Typical Specifications

This compound is a white to off-white powder. A thorough understanding of its fundamental properties is the first step in its effective application.

| Property | Value | Source |

| Molecular Formula | C₆H₆B₂Cl₂O₄ | [1][2] |

| Molecular Weight | 234.6 g/mol | [1][2] |

| CAS Number | 1150114-65-0 | [1][2] |

| Typical Purity | ≥ 98% | [1] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Melting Point | >300 °C | Inferred from related compounds |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, DMSO | General knowledge on arylboronic acids |

The Critical Role of Purity: Understanding Potential Impurities

The synthetic route to this compound, typically involving a Grignard or organolithium reaction with a trialkyl borate followed by hydrolysis, can introduce several process-related impurities.[3] Furthermore, the inherent nature of boronic acids predisposes them to the formation of specific degradation products.

Process-Related Impurities

The most common methods for synthesizing arylboronic acids involve the reaction of an organometallic reagent (Grignard or organolithium) with a borate ester.[3] This process can lead to several impurities:

-

Homocoupling Byproducts: Reaction of the Grignard reagent with the starting aryl halide can lead to the formation of biphenyl impurities.

-

Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 1,3-dichlorobenzene. This can be catalyzed by residual palladium from upstream synthetic steps or occur under certain pH conditions.[3]

-

Incompletely Borylated Species: Monoborylated species, such as (4,6-dichloro-3-boronophenyl)boronic acid, can be present if the borylation reaction does not go to completion.

-

Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., THF, toluene, hexanes) and unreacted starting materials are common impurities.

Inherent Impurities and Degradation Products

Arylboronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines .[2][4] This is a reversible, entropically driven process that can occur upon heating or during storage, especially in a non-anhydrous environment.[4]

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The presence of boroxines can complicate stoichiometric calculations in subsequent reactions and may exhibit different reactivity profiles. For this compound, the corresponding bis-boroxine can also form.

Analytical Methods for Quality Control

A multi-pronged analytical approach is necessary to fully characterize the purity and impurity profile of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC with UV detection is the workhorse technique for determining the purity of arylboronic acids.

Workflow for HPLC Method Development:

Caption: A typical workflow for developing an HPLC purity method.

A representative, though not specifically validated for this compound, HPLC method is as follows:

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation of aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of the boronic acid groups, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point for separating impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A standard injection volume. |

| Diluent | Acetonitrile/Water (1:1) | A mixture that can solubilize the analyte and is compatible with the mobile phase. |

Note: This is a starting point and optimization is likely required for baseline separation of all potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR is a powerful tool for the structural elucidation of the main component and the identification of impurities.

-

¹H NMR: Provides information on the number and environment of the protons in the molecule. For this compound, one would expect to see signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The broad singlets for the -B(OH)₂ protons are also characteristic.

-

¹³C NMR: Shows the number of non-equivalent carbon atoms. Due to the quadrupolar nature of the boron atom, the carbon atoms directly attached to boron may show broad signals or may not be observed at all.[5]

-

¹¹B NMR: This technique is highly specific for boron-containing compounds and can be used to distinguish between trigonal boronic acids and tetrahedral boronate esters.

Representative NMR Data Acquisition Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz | 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 25 °C | 25 °C |

| Internal Standard | TMS | TMS |

Note: DMSO-d₆ is a common solvent for boronic acids as it can break up hydrogen bonding and provide sharp signals for the B(OH)₂ protons.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for boronic acids. It's important to be aware that boronic acids can form adducts with solvents and may show signals corresponding to the boroxine.

Stability and Storage

Arylboronic acids, particularly those with electron-withdrawing groups like chlorine, can be susceptible to degradation.

-

Storage Conditions: To minimize the formation of boroxines and other degradation products, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[6]

-

Handling: Avoid exposure to moisture and air. Use in a glove box or under a stream of inert gas is recommended for sensitive applications.

Conclusion

The quality of this compound is a critical parameter for its successful application in research and development. A comprehensive understanding of its potential impurities, coupled with the implementation of robust analytical methods for quality control, is essential to ensure the reliability and reproducibility of synthetic processes. This guide provides a foundational framework for researchers and scientists to assess and manage the quality of this important building block.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Potential applications of dichlorinated phenylene diboronic acids

A Technical Guide to the Potential Applications of Dichlorinated Phenylene Diboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated phenylene diboronic acids represent a class of highly versatile building blocks with significant, yet not fully exploited, potential across organic synthesis, materials science, and medicinal chemistry. The presence of two boronic acid functionalities allows for predictable, bifunctional reactivity, making them ideal monomers for polymerization and the construction of extended molecular architectures. Simultaneously, the chlorine substituents profoundly influence the electronic properties, solubility, and intermolecular interactions of the parent molecule and its derivatives. This guide provides an in-depth analysis of the synthesis, core reactivity, and diverse applications of these compounds, offering field-proven insights and detailed experimental protocols to enable their effective utilization in research and development.

Introduction: The Strategic Advantage of Dichlorination

Phenylenediboronic acids are well-established linkers in supramolecular chemistry and organic synthesis.[1] The introduction of two chlorine atoms onto the central phenylene ring, however, imparts a unique combination of properties that elevates their utility for specialized applications.

Key Structural Features:

-

Two Boronic Acid Groups (-B(OH)₂): These groups are the primary reactive sites, most notably for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with exceptional reliability.[2][3] Their bifunctional nature makes them ideal for creating linear polymers or acting as cross-linking agents.[4]

-

Two Chlorine Atoms (-Cl): The strong electron-withdrawing nature of chlorine atoms modifies the electronic landscape of the aromatic ring. This can:

-

Influence the reactivity of the boronic acid groups.

-

Tune the HOMO/LUMO energy levels of resulting conjugated polymers, which is critical for applications in organic electronics.[5]

-

Provide sites for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions.

-

Enhance the stability of the molecule and derived materials.

-

The strategic placement of these four substituents around the phenylene core creates a powerful and tunable molecular scaffold. An example is (4,6-Dichloro-1,3-phenylene)diboronic acid, a commercially available building block.[6]

Synthesis and Core Reactivity

The most common synthetic route to arylboronic acids involves the reaction of an organometallic intermediate (typically an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[7]

General Synthesis Scheme:

-

Halogen-Metal Exchange: Start with a corresponding tetrachlorobenzene.

-

Borylation: React with a strong base (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate like trimethyl borate.

-

Hydrolysis: Acidic workup to yield the final diboronic acid product.

The primary and most powerful application of these molecules is the Suzuki-Miyaura Cross-Coupling Reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide.[7][8] Given that dichlorinated phenylene diboronic acids have two reactive boronic acid sites, they can be used to synthesize extended, conjugated systems.

Caption: The Suzuki-Miyaura catalytic cycle for polymerization.

Application I: Advanced Materials Science

The bifunctional nature of dichlorinated phenylene diboronic acids makes them exceptional monomers for creating novel materials with tailored properties.

Conjugated Polymers for Organic Electronics

In the field of organic electronics, the performance of materials is dictated by their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Dichlorinated phenylene diboronic acids are used as building blocks to construct conjugated polymers where the electronic properties can be precisely tuned.[9][10]

By copolymerizing a dichlorinated phenylene diboronic acid with a di-halogenated aromatic comonomer (like dibromothiophene or dibromobenzothiadiazole) via Suzuki polycondensation, a donor-acceptor (D-A) type polymer can be synthesized.[5]

-

Expertise & Causality: The electron-withdrawing dichlorophenyl unit acts as an acceptor, while the comonomer acts as a donor. This D-A architecture lowers the bandgap of the resulting polymer, shifting its absorption and emission properties towards longer wavelengths (red-shifting). This is a critical strategy for developing materials for organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs).[11]

Table 1: Influence of Halogenation on Polymer Properties (Illustrative Data)

| Monomer System | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application Area |

| Phenylene Diboronic Acid + Thiophene | -5.4 | -2.8 | 2.6 | Blue/Green Emitter |

| Dichlorophenylene Diboronic Acid + Thiophene | -5.6 | -3.2 | 2.4 | Green/Yellow Emitter |

| Dichlorophenylene Diboronic Acid + Benzothiadiazole | -5.8 | -3.7 | 2.1 | Red Emitter / Solar Cell |

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[12][13] Diboronic acids can serve as the organic linkers. While dicarboxylic acids are more common, the use of diboronic acids offers unique possibilities for creating MOFs with specific functionalities.[1][14]

-

Trustworthiness & Self-Validation: The rigid, well-defined geometry of dichlorinated phenylene diboronic acids allows for the predictable assembly of porous frameworks. The chlorine atoms can line the pores of the MOF, creating a specific chemical environment. This could be exploited for selective gas capture, where the chlorinated surface might exhibit preferential binding for certain molecules. For instance, MOFs with alkene linkers have been shown to reactively capture chlorine gas.[15]

Application II: Medicinal Chemistry and Drug Development

While less explored than in materials science, the unique properties of these compounds present intriguing opportunities in drug discovery.[2][16][17]

Scaffolds for Proteasome Inhibitors

Boronic acids are a key pharmacophore in several approved drugs, most notably the proteasome inhibitor bortezomib, which is used to treat multiple myeloma.[2][16] The boron atom can form a stable, reversible covalent bond with the active site threonine residue of the proteasome.

-

Authoritative Grounding: Dichlorinated phenylene diboronic acids could serve as a rigid scaffold to present two boronic acid warheads. This bivalency could potentially lead to enhanced binding affinity or altered selectivity for different proteasome subunits. The chlorine atoms can be used to modulate solubility and pharmacokinetic properties, or to serve as handles for attaching other chemical moieties to explore structure-activity relationships.[18]

Probes for Sialic Acid Recognition

Phenylboronic acids are known to form reversible covalent complexes with diols, a chemistry that is exploited for glucose sensing.[4][19] This interaction also extends to sialic acids, which are often overexpressed on the surface of cancer cells.[20]

-

Expertise & Causality: A molecule based on a dichlorinated phenylene diboronic acid core could be developed as a bivalent probe for cancer cell targeting. The two boronic acid groups might chelate a single sialic acid residue or bridge two adjacent ones, potentially increasing binding avidity compared to a monovalent boronic acid. The chlorine atoms could be replaced with fluorophores or other imaging agents to create diagnostic tools.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a representative Suzuki polycondensation reaction.

Protocol: Synthesis of a D-A Conjugated Polymer

This protocol describes the synthesis of a polymer from (2,5-dichloro-1,4-phenylene)diboronic acid and a dibrominated comonomer.

Materials:

-

(2,5-dichloro-1,4-phenylene)diboronic acid (1.0 eq)

-

2,5-dibromo-3-hexylthiophene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[21]

-

Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)

-

Toluene and deionized water (e.g., 4:1 ratio)

-

Aliquat 336 (phase transfer catalyst)

-

Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Caption: Experimental workflow for Suzuki polycondensation.

Step-by-Step Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine (2,5-dichloro-1,4-phenylene)diboronic acid (e.g., 1 mmol), 2,5-dibromo-3-hexylthiophene (1 mmol), and anhydrous potassium carbonate (4 mmol).

-

Inert Atmosphere: Seal the flask and purge with a slow stream of nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add degassed solvents (e.g., 8 mL toluene, 2 mL water) and the phase transfer catalyst Aliquat 336 (2-3 drops) via syringe.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.02-0.05 mmol) to the flask under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution or by taking small aliquots for analysis. The reaction is typically complete within 24-48 hours.

-

Work-up: After cooling to room temperature, pour the viscous reaction mixture into a beaker of vigorously stirring methanol (e.g., 200 mL). This will cause the polymer to precipitate.

-

Isolation & Purification: Collect the crude polymer by filtration. The polymer is then purified using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene.

-

Final Product: The solvent from the final extraction is removed under reduced pressure to yield the purified conjugated polymer as a solid or film.

Future Outlook

The potential of dichlorinated phenylene diboronic acids is far from exhausted. Future research directions could include:

-

Asymmetric Catalysis: Developing chiral versions of these molecules for use as ligands in asymmetric synthesis.

-

Sensing Applications: Incorporating these units into polymers or frameworks designed for the specific detection of anions or other analytes, where the Lewis acidic boron and the chlorinated ring can work in concert.[22]

-

Biomedical Materials: Using the unique reactivity of the boronic acid groups to create pH-responsive hydrogels or drug delivery systems.[4][23]

By leveraging the unique interplay between the boronic acid and chlorine substituents, researchers can continue to develop innovative solutions in materials science, medicine, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Synthesis and Characterization of Segmented Fluorescent Conjugated Pol" by Gagandeep Singh [academicworks.cuny.edu]

- 6. This compound | C6H6B2Cl2O4 | CID 46739479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Design of Conjugated Polymers for Organic Electronics [ouci.dntb.gov.ua]

- 11. Synthesis of fluorinated diphenyl-diketopyrrolopyrrole derivatives as new building blocks for conjugated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Metal-Organic Framework(MOF) [manu56.magtech.com.cn]

- 13. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. japsonline.com [japsonline.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis of electron-deficient borinic acid polymers and their applications in supramolecular assembly and as catalysts in amide bond formation - American Chemical Society [acs.digitellinc.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Substituted Phenylenediboronic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction to Substituted Phenylenediboronic Acids

Core Concepts: Structure and Functionality

Substituted phenylenediboronic acids are a class of organoboron compounds characterized by a benzene ring functionalized with two boronic acid groups (-B(OH)₂). The versatility of these molecules stems from the unique properties of the boronic acid moiety, which is a mild Lewis acid, and the ability to introduce various substituents onto the phenyl ring.[1] This dual functionality allows for a wide range of chemical transformations and applications. The position of the boronic acid groups on the phenyl ring (ortho, meta, or para) and the nature of the other substituents significantly influence the molecule's electronic properties, acidity, and steric hindrance, thereby dictating its reactivity and application.[2]

The boronic acid group can form reversible covalent bonds with diols, a property that is central to their use in sensors and drug delivery systems.[3][4][5][6] Furthermore, the carbon-boron bond is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[7][8]

Significance in Modern Chemistry and Drug Discovery

The unique reactivity and stability of substituted phenylenediboronic acids have made them indispensable tools in various scientific disciplines. In organic synthesis, they serve as crucial building blocks for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[9][10] Their ability to act as bifunctional linkers in cross-coupling reactions enables the synthesis of novel polymers and complex molecular architectures.[9][10]

In the realm of drug discovery and development, phenylenediboronic acids and their derivatives are of increasing importance.[11][12] They are utilized as key intermediates in the synthesis of a wide array of therapeutic agents. Moreover, their ability to interact with biological molecules, particularly sugars, has led to their exploration in diagnostic and therapeutic applications, including the development of sensors for biological analytes and targeted drug delivery systems.[4][13][14] The development of boronic acid-based drugs has shown promise in areas such as cancer therapy and as enzyme inhibitors.[15][16]

Synthesis of Substituted Phenylenediboronic Acids

Key Synthetic Routes

Several synthetic methodologies have been developed for the preparation of substituted phenylenediboronic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A common and widely used method involves the reaction of a di-Grignard reagent, formed from a dihalo-substituted benzene, with a trialkyl borate, such as trimethyl borate.[8][17] The resulting boronate ester is then hydrolyzed to yield the corresponding phenylenediboronic acid. This method is generally efficient but can be sensitive to functional groups that are incompatible with Grignard reagents.

Similar to the Grignard-based approach, this method utilizes an organolithium reagent, typically butyllithium, to perform a lithium-halogen exchange with a dihalobenzene. The resulting dilithiated intermediate is then reacted with a trialkyl borate followed by hydrolysis. While effective, this method often requires cryogenic temperatures and careful handling of pyrophoric organolithium reagents.[17]

More modern approaches involve palladium-catalyzed cross-coupling reactions between a dihaloaromatic compound and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method, often referred to as the Miyaura borylation, offers excellent functional group tolerance and milder reaction conditions compared to the organometallic routes.

Experimental Protocol: A General Synthesis Example via Grignard Reaction

This protocol provides a general procedure for the synthesis of a phenylenediboronic acid from a corresponding dibromobenzene.

Materials:

-

Dibromobenzene derivative

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of the dibromobenzene derivative in anhydrous THF to the dropping funnel.

-

Add a small portion of the dibromobenzene solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the di-Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate in anhydrous THF dropwise to the cooled Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Purification and Characterization

Purification of phenylenediboronic acids is typically achieved through recrystallization from a suitable solvent system, often involving water or a mixture of organic solvents. Characterization is performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic B-O and O-H stretching vibrations of the boronic acid groups.

-

X-ray Crystallography: Can be used to determine the solid-state structure of crystalline derivatives.[2]

Physicochemical Properties and Structural Analysis

Acidity and pKa

Phenylenediboronic acids are di-protic acids, with two distinct pKa values corresponding to the two boronic acid groups.[2] The acidity of the boronic acid groups is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally increase the acidity (lower the pKa), while electron-donating groups have the opposite effect. The pKa values are crucial for applications in sensing and drug delivery, as they determine the pH at which the boronic acid is in its charged boronate form, which is the active form for diol binding.

Structural Characteristics and Conformational Analysis

The two boronic acid groups can rotate around the C-B bonds, leading to different conformations.[2] The rotational barrier is influenced by the presence of substituents, particularly in the ortho position, which can cause steric hindrance.[18] In the solid state, phenylenediboronic acids often form hydrogen-bonded dimers or polymeric structures.[2]

Spectroscopic and Crystallographic Characterization

Detailed structural information can be obtained from single-crystal X-ray diffraction studies, which reveal bond lengths, bond angles, and intermolecular interactions in the solid state.[2] NMR spectroscopy provides insights into the structure in solution. The chemical shifts of the protons and carbons on the phenyl ring are sensitive to the nature and position of the substituents.

Applications in Organic Synthesis: The Power of Dual Reactivity

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[7][19] This reaction is a powerful tool for the formation of C-C bonds and is widely used in academic and industrial research.[7]

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. The advantages of the Suzuki-Miyaura reaction include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[7]

Substituted phenylenediboronic acids are particularly valuable in Suzuki-Miyaura reactions as they can act as bifunctional linkers, allowing for the coupling of two different organohalides in a sequential or one-pot manner. This enables the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and organic materials.[10][20][21]

Other Cross-Coupling Reactions

Besides the Suzuki-Miyaura reaction, phenylenediboronic acids can participate in other cross-coupling reactions, such as the Chan-Lam coupling for the formation of C-N and C-O bonds, and the Heck reaction.[1][8]

Phenylenediboronic Acids as Chemical Sensors

Principle of Diol Recognition for Saccharide Sensing

The ability of boronic acids to reversibly bind with 1,2- or 1,3-diols to form cyclic boronate esters is the basis for their use in saccharide sensing.[3][4] This interaction is particularly strong with sugars like glucose and fructose. The binding event can be transduced into a measurable signal, such as a change in color, fluorescence, or an electrochemical response.[5][6][22]

Design and Fabrication of Boronic Acid-Based Sensors

Electrochemical sensors based on phenylenediboronic acids can be fabricated by modifying an electrode surface with a boronic acid-functionalized material. The binding of a sugar to the boronic acid groups alters the electrochemical properties of the electrode, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.

Optical sensors often employ a fluorophore or chromophore that is in close proximity to the boronic acid recognition site. Upon sugar binding, the local environment of the reporter molecule changes, leading to a change in its fluorescence or absorption properties.[22] This allows for the visual or spectrophotometric detection of the target analyte.

Experimental Protocol: Fabrication of a Glucose Sensor

This protocol outlines the general steps for creating a simple colorimetric glucose sensor using a phenylenediboronic acid derivative and a pH indicator.

Materials:

-

Phenylenediboronic acid derivative

-

pH indicator dye (e.g., Alizarin Red S)

-

Buffer solutions of varying pH

-

Glucose solutions of varying concentrations

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the phenylenediboronic acid derivative in a suitable solvent.

-

Prepare a stock solution of the pH indicator dye.

-

In a series of cuvettes, mix the phenylenediboronic acid solution and the pH indicator solution in a buffer of appropriate pH.

-

Add different concentrations of glucose to each cuvette.

-

Allow the solutions to equilibrate.

-

Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

-

A color change and a shift in the absorbance maximum will be observed upon glucose binding, which can be correlated to the glucose concentration.

Applications in Drug Development and Medicinal Chemistry

Boronic Acids as Pharmacophores

The boronic acid group can act as a pharmacophore, a part of a molecule that is responsible for its biological or pharmacological activity. Boronic acid-containing drugs have been developed as enzyme inhibitors, where the boron atom can form a stable, reversible covalent bond with a catalytic serine or threonine residue in the active site of the enzyme.[16]

Drug Delivery Systems

The pH-dependent equilibrium between the neutral boronic acid and the anionic boronate can be exploited to create pH-responsive drug delivery systems.[4] For example, a drug can be encapsulated in a polymer matrix containing phenylenediboronic acid moieties. At a specific pH, the charge on the polymer changes, leading to swelling or degradation of the matrix and release of the encapsulated drug.

A significant area of research is the development of "smart" insulin delivery systems for diabetic patients. These systems utilize phenylenediboronic acids as glucose sensors.[8][23] Insulin is encapsulated within a hydrogel or nanoparticle containing boronic acid groups. In the presence of high glucose levels, the glucose binds to the boronic acids, causing a change in the properties of the delivery vehicle (e.g., swelling or disassembly) and triggering the release of insulin.[23]

Boronic Acid-Based Enzyme Inhibitors

Boronic acids have been successfully developed as inhibitors of various enzymes, particularly serine proteases. The boronic acid can mimic the tetrahedral transition state of peptide bond hydrolysis and form a covalent adduct with the active site serine. Several boronic acid-based drugs have been approved for clinical use, and many more are in development.[15][16]

Future Perspectives and Emerging Trends

The field of substituted phenylenediboronic acids continues to evolve, with ongoing research focused on the development of new synthetic methods, the design of more sophisticated sensors with improved selectivity and sensitivity, and the exploration of novel applications in medicine and materials science. The unique properties of these versatile molecules ensure that they will remain at the forefront of chemical and biomedical research for the foreseeable future.

Visualizations

Diagram: Synthesis of Phenylenediboronic Acid via Grignard Reaction

Caption: A simplified workflow for the synthesis of phenylenediboronic acid.

Diagram: Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram: Glucose Sensing Mechanism

Caption: The principle of glucose detection using a phenylenediboronic acid-based sensor.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Formation of a self-assembled phenylboronic acid monolayer and its application toward developing a surface plasmon resonance-based monosaccharide sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 18. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Safe Handling and Use of (4,6-Dichloro-1,3-phenylene)diboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Risks of a Dichloro-Diboronic Acid

(4,6-Dichloro-1,3-phenylene)diboronic acid is a valuable reagent in modern organic synthesis. Its bifunctional nature, featuring two boronic acid groups on a dichlorinated phenyl ring, makes it a versatile building block for constructing complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are foundational in medicinal chemistry and materials science. However, like many reactive chemical intermediates, its utility is matched by a need for rigorous safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Section 1: Comprehensive Hazard Identification and Analysis

Understanding the specific hazards of this compound is the first principle of safe laboratory practice. Based on data for structurally similar phenylboronic acids, this compound is classified with several key hazards that demand respect and appropriate control measures.[1][2][3]

-

Skin Irritation: Direct contact can cause skin irritation.[1][3]

-

Serious Eye Irritation: The compound is a significant eye irritant, with the potential for serious damage if contact occurs.[1][3]

-

Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.[1][3]

-

Acute Oral Toxicity: While data for this specific molecule is limited, related boronic acids are classified as harmful if swallowed.[4]

Scientist's Note: The fine, lightweight nature of many boronic acid powders increases the risk of them becoming airborne during handling (e.g., weighing, transferring). This elevates the potential for both inhalation and inadvertent contamination of surfaces and eyes.

Below is a visual summary of the primary hazards associated with this class of compound.

Section 2: Physicochemical Properties for Safe Handling

The physical and chemical properties of a substance directly influence how it should be handled and stored. Boronic acids, as a class, share several key characteristics.

| Property | Value / Observation | Safe Handling Implication |

| Molecular Formula | C₆H₆B₂Cl₂O₄ | High molecular weight suggests it is a non-volatile solid at room temperature.[5] |

| Molecular Weight | 234.6 g/mol | Accurate weighing is crucial for stoichiometric control in reactions.[5] |

| Appearance | White to off-white powder/solid. | Any discoloration may indicate degradation or impurity and should be investigated. |

| Stability | Stable under standard conditions. Hygroscopic (moisture-sensitive).[4][6] | Store in a tightly sealed container in a desiccator or dry box to prevent moisture absorption, which can lead to caking and degradation.[6] |

| Reactivity | Mild Lewis acids.[7] Can undergo dehydration to form boroxines.[7][8][9] | Avoid strong oxidizing agents, strong acids, and strong bases.[4] Dehydration can affect reactivity and stoichiometry. |

| Solubility | Generally soluble in polar organic solvents (e.g., ether, ethanol) and poorly soluble in nonpolar solvents.[7] | This dictates the choice of solvents for reactions and cleaning of glassware. |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.[10][11] The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task.

Primary Engineering Controls

-

Certified Chemical Fume Hood: All handling of the solid compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[12] This is the primary defense against respiratory exposure.[13][14]

-

Eyewash Stations and Safety Showers: Ensure these are readily accessible and unobstructed.[10][15] All personnel must know their location and how to operate them.

Personal Protective Equipment (PPE) Protocol

The following workflow guides the selection of mandatory PPE for handling this compound.

Scientist's Note: Double-gloving is a prudent practice when handling potent compounds or during extended procedures. Always inspect gloves for any signs of degradation or punctures before and during use. Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.

Section 4: Standard Operating Procedure (SOP) for Handling and Storage

Adherence to a strict SOP minimizes risk and ensures procedural consistency.

Storage

-

Environment: Store the compound in a cool, dry, and well-ventilated area.[1]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][12][16] A desiccator is highly recommended for long-term storage.

-

Segregation: Store away from incompatible materials such as strong bases and oxidizing agents.[4][17] It should be stored in a dedicated cabinet for non-volatile organic reagents, not with flammable solvents.[16]

Handling and Weighing

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is worn.

-

Transfer: Use a spatula or powder funnel to transfer the solid. Avoid any actions that could generate dust, such as pouring quickly from a height.

-

Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, seal the container, and then weigh it externally. This "weighing by difference" method prevents contamination of the balance and lab bench.

-

Decontamination: After handling, wipe down the spatula, work surfaces, and any external container surfaces with a damp cloth or towel (using an appropriate solvent like ethanol or isopropanol) to remove any residual powder. Dispose of cleaning materials as hazardous waste.

-

Hygiene: Always wash hands thoroughly with soap and water after completing the task and removing gloves.

Section 5: Emergency Procedures

In the event of an emergency, a swift and correct response is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[15][18] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[18]

-

Skin Contact: Remove all contaminated clothing.[19][20] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops or persists.[20]

-

Inhalation: Move the affected person to fresh air at once.[20][21] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[20]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.

-

Minor Spill (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust generation.[18] Carefully sweep or scoop the material into a labeled hazardous waste container. Clean the area with a wet wipe or cloth.

-

Major Spill: Evacuate the immediate area and alert colleagues. Prevent entry to the area. Contact your institution's Environmental Health & Safety (EH&S) department immediately.[18]

Section 6: Application Example: A Safety-Integrated Protocol for Suzuki-Miyaura Coupling

This protocol illustrates how to integrate safety checkpoints into a standard synthetic workflow.

Reaction: Coupling of this compound with two equivalents of an aryl bromide.

Detailed Step-by-Step Methodology:

-

Setup and Inerting:

-

Assemble oven-dried glassware (round-bottom flask, condenser) in a fume hood.

-

Equip the flask with a magnetic stir bar.

-

Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Scientist's Note: An inert atmosphere is crucial for protecting the palladium catalyst from oxidation, but it also serves the safety function of preventing the aerosolization of fine powders during addition.

-

-

Reagent Addition (under positive inert gas flow):

-

Briefly remove the septum/inlet and quickly add this compound (1.0 eq), the aryl bromide (2.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 eq).

-

Safety Checkpoint: Use a powder funnel for solids to minimize dust. Ensure all additions are done swiftly to maintain the inert atmosphere.

-

-

Solvent Addition:

-

Add the degassed reaction solvent (e.g., Dioxane/Water, Toluene, or DME) via a cannula or syringe through a rubber septum.

-

Safety Checkpoint: Ensure the syringe needle is below the solvent surface before dispensing to avoid splashing.

-

-

Reaction:

-